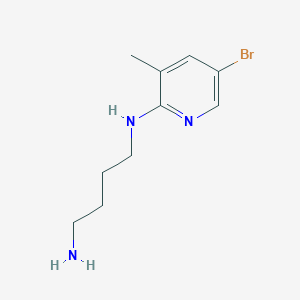
N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring, along with an amino group attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Amination: The resulting intermediate is then subjected to amination reactions to introduce the butylamine chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
Scientific Research Applications
N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine.
4-Phenylbutylamine: Another butylamine derivative with different substituents on the aromatic ring.
Sec-Butylamine: A simpler butylamine derivative with potential bioactive properties.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its bromine and methyl substituents on the pyridine ring, along with the butylamine chain, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16BrN3 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
N'-(5-bromo-3-methylpyridin-2-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H16BrN3/c1-8-6-9(11)7-14-10(8)13-5-3-2-4-12/h6-7H,2-5,12H2,1H3,(H,13,14) |
InChI Key |
NCCPSHCGKSUBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NCCCCN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-difluorophenyl)-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8367882.png)
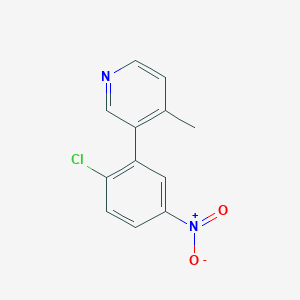
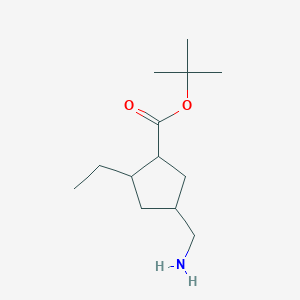
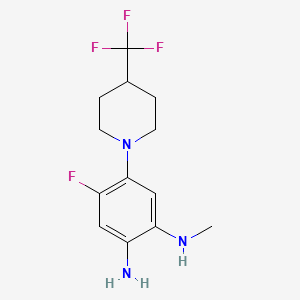
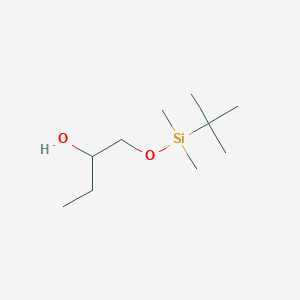
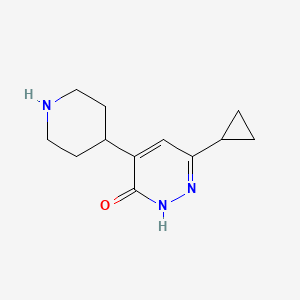
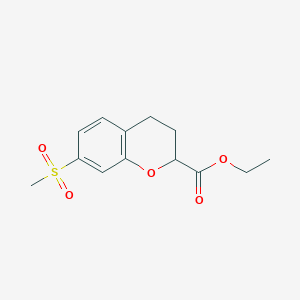
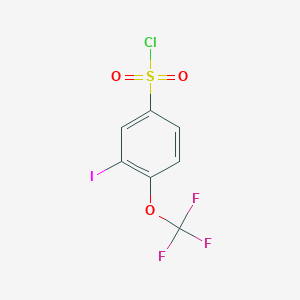
![N-[2-(4-Methoxy-phenyl)-2-piperidin-1-yl-ethyl]-2,3-dimethyl-benzamide](/img/structure/B8367950.png)
![N-(5-bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B8367955.png)
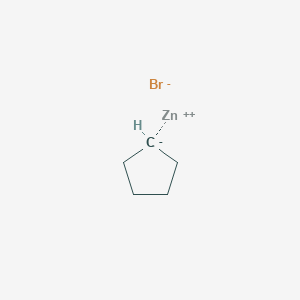
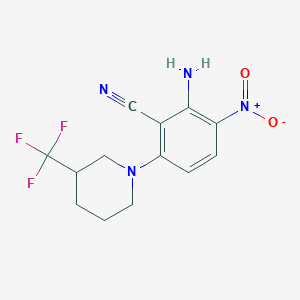
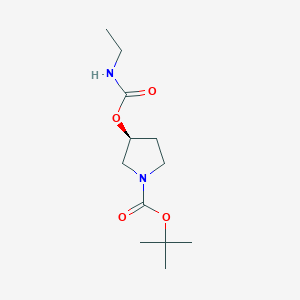
![tert-butyl 4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8367970.png)
